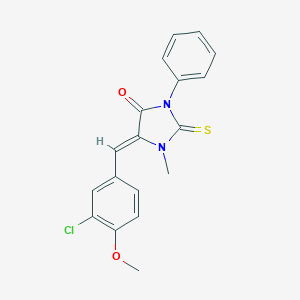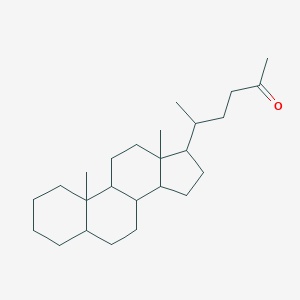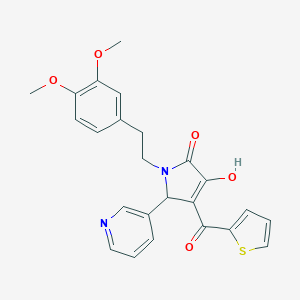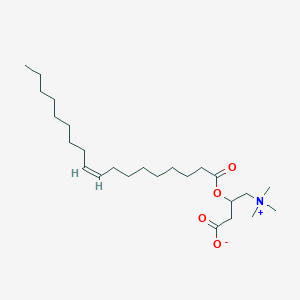
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as CMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. For example, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects, depending on the application. In medicine, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain bacteria and fungi. In agriculture, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have fungicidal and insecticidal properties. In material science, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit reversible photochromism, meaning it can change color in response to light.
実験室実験の利点と制限
One advantage of using 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method. 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is also stable and can be stored for long periods of time without degradation. However, one limitation of using 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone. In medicine, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone. In agriculture, more research is needed to determine the efficacy and safety of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone as a fungicide and insecticide. In material science, further studies are needed to explore the potential applications of 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone as a photochromic material. Overall, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has the potential to be a valuable tool in various fields, and further research is needed to fully realize its potential.
合成法
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a simple reaction between 3-chloro-4-methoxybenzaldehyde, methyl isothiocyanate, and 2-phenyl-1,3-thiazolidine-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been studied for its potential use as a fungicide and insecticide. In material science, 5-(3-Chloro-4-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone has been explored for its potential use as a photochromic material.
特性
分子式 |
C18H15ClN2O2S |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O2S/c1-20-15(11-12-8-9-16(23-2)14(19)10-12)17(22)21(18(20)24)13-6-4-3-5-7-13/h3-11H,1-2H3/b15-11- |
InChIキー |
NFGQNGPNBDLLOL-PTNGSMBKSA-N |
異性体SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OC)Cl)/C(=O)N(C1=S)C3=CC=CC=C3 |
SMILES |
CN1C(=CC2=CC(=C(C=C2)OC)Cl)C(=O)N(C1=S)C3=CC=CC=C3 |
正規SMILES |
CN1C(=CC2=CC(=C(C=C2)OC)Cl)C(=O)N(C1=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)


![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
